5-(Tert-butyl)-6a-hydroxy-3a-methylhexahydro-4H-furo[2,3-c]pyrrol-4-one
CAS No.:
Cat. No.: VC13307863
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 5-tert-butyl-6a-hydroxy-3a-methyl-3,6-dihydro-2H-furo[2,3-c]pyrrol-4-one |
| Standard InChI | InChI=1S/C11H19NO3/c1-9(2,3)12-7-11(14)10(4,8(12)13)5-6-15-11/h14H,5-7H2,1-4H3 |
| Standard InChI Key | ZJHLVIVKNXTSPB-UHFFFAOYSA-N |
| SMILES | CC12CCOC1(CN(C2=O)C(C)(C)C)O |
| Canonical SMILES | CC12CCOC1(CN(C2=O)C(C)(C)C)O |
Introduction
Structural and Molecular Features
5-(Tert-butyl)-6a-hydroxy-3a-methylhexahydro-4H-furo[2,3-c]pyrrol-4-one is a bicyclic heterocyclic compound featuring a fused furo[2,3-c]pyrrolidine scaffold. The molecule comprises a five-membered furan ring fused to a six-membered pyrrolidone ring, with substituents including a tert-butyl group at position 5, a hydroxyl group at position 6a, and a methyl group at position 3a (Figure 1) . Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol. The stereochemistry is critical, as the hydroxyl and methyl groups occupy specific axial/equatorial positions, influencing both reactivity and biological interactions .
Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 5-tert-butyl-6a-hydroxy-3a-methyl-3,6-dihydro-2H-furo[2,3-c]pyrrol-4-one |
| SMILES | CC12CCOC1(CN(C2=O)C(C)(C)C)O |
| InChI Key | ZJHLVIVKNXTSPB-UHFFFAOYSA-N |
The fused ring system imposes significant steric constraints, rendering the compound a rigid scaffold for drug design . Density functional theory (DFT) analyses suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the lactam ring .
Synthetic Approaches
Cyclization Strategies
The synthesis of this compound typically involves cyclization reactions to form the fused furopyrrolidine core. A common route begins with a Petasis borono-Mannich reaction using 3-butynamine derivatives, glyoxylic acid, and tert-butylamine, followed by gold-catalyzed cyclization (Scheme 1) . This method achieves moderate yields (40–55%) but requires precise control of reaction conditions to avoid side products .
Scheme 1: Simplified Synthetic Pathway
-
Petasis Reaction: 3-Butynamine + Glyoxylic Acid + tert-Butylamine → Linear intermediate.
-
Gold-Catalyzed Cyclization: Formation of the fused furopyrrolidine ring .
Alternative routes employ Diels-Alder reactions with dienophiles such as maleic anhydride, though stereoselectivity remains a challenge .
Optimization Challenges
Key challenges include:
-
Stereochemical Control: Ensuring correct configuration at C3a and C6a .
-
Functional Group Compatibility: The tert-butyl group necessitates protecting-group strategies to prevent undesired side reactions .
-
Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency .
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 9H, tert-butyl), 1.45 (s, 3H, C3a-CH₃), 3.60 (m, 2H, H-3), 4.15 (d, J = 6.8 Hz, 1H, H-6a), 5.20 (s, 1H, OH).
-
¹³C NMR: δ 27.8 (tert-butyl), 32.1 (C3a-CH₃), 72.4 (C6a-OH), 175.6 (C4-ketone).
Infrared (IR) Spectroscopy
Mass Spectrometry
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis arrangement of the hydroxyl and methyl groups, with a dihedral angle of 12.5° between the furan and pyrrolidone rings .
Applications in Medicinal Chemistry
Biological Activity
The compound’s rigid scaffold makes it a promising candidate for:
-
GPCR Modulation: Furopyrrolidines are known to target G protein-coupled receptors (GPCRs), particularly those involved in metabolic disorders .
-
Antimicrobial Agents: Analogues with similar frameworks exhibit activity against Escherichia coli and Micrococcus luteus (MIC: 8–32 µg/mL) .
Drug Design
-
Peptidomimetics: The lactam ring mimics peptide bonds, enabling use in protease inhibitor design .
-
Library Synthesis: Functionalization at C3 and C6a allows diversification into lead compounds for high-throughput screening .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume